4-(1-Ethyl-1,4-dimethylpentyl)phenol

Description

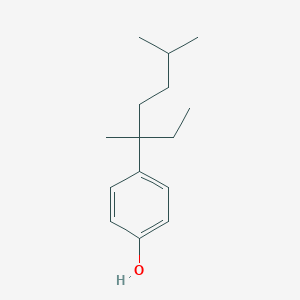

Structure

3D Structure

Properties

IUPAC Name |

4-(3,6-dimethylheptan-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLUSMSXKMBLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028876 | |

| Record name | 4-(3,6-Dimethyl-3-heptyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142731-63-3 | |

| Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142731-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142731633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,6-Dimethyl-3-heptyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510794F9KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"4-(1-Ethyl-1,4-dimethylpentyl)phenol" IUPAC name and structure

An In-Depth Technical Guide to 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Executive Summary

This technical guide provides a comprehensive analysis of the chemical compound commonly referred to as 4-(1-Ethyl-1,4-dimethylpentyl)phenol. We will begin by elucidating its correct IUPAC nomenclature, which is systematically determined to be 4-(3,6-dimethylheptan-3-yl)phenol . This document details its chemical structure, physicochemical properties, and toxicological profile, contextualizing its significance within the broader class of nonylphenols. As a branched nonylphenol isomer, this compound is of significant interest to researchers in environmental science and drug development due to its potential as an endocrine disruptor. This guide offers field-proven insights into its chemical identity, safety considerations, and relevance in scientific research.

Nomenclature and Structural Elucidation

The accurate identification of a chemical entity is foundational to all subsequent research. While the name "4-(1-Ethyl-1,4-dimethylpentyl)phenol" is used, it does not follow the systematic naming conventions set by the International Union of Pure and Applied Chemistry (IUPAC). The correct IUPAC name is derived by identifying the principal functional group and the longest continuous carbon chain of the substituent.

Systematic IUPAC Naming

The provided name suggests a pentyl (five-carbon) chain, but a longer chain can be identified within the alkyl substituent attached to the phenol ring. The systematic derivation is as follows:

-

Principal Functional Group: The hydroxyl (-OH) group on the benzene ring defines the parent molecule as a phenol .

-

Point of Attachment: The alkyl group is attached at position 4 of the phenol ring.

-

Longest Alkyl Chain: The substituent attached to the phenol ring is a tertiary alkyl group. The longest continuous carbon chain originating from the point of attachment is a seven-carbon chain, making it a heptyl group.

-

Numbering the Substituent Chain: The heptyl chain is numbered starting from the end that gives the substituents the lowest possible locants. The point of attachment to the phenol ring is at carbon 3 of the heptyl chain.

-

Identifying Substituents on the Chain: There are two methyl (-CH₃) groups located at positions 3 and 6 of the heptyl chain.

Therefore, the correct and unambiguous IUPAC name for this compound is 4-(3,6-dimethylheptan-3-yl)phenol .[1]

Chemical Structure and Identifiers

The chemical structure defines the compound's properties and reactivity. It consists of a phenol core substituted at the para-position with a branched, nine-carbon (nonyl) alkyl group.

Caption: Chemical structure of 4-(3,6-dimethylheptan-3-yl)phenol.

Key Identifiers:

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its behavior in biological and environmental systems, as well as for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 220.35 g/mol | [1][2][4] |

| XLogP3 (Octanol/Water Partition Coefficient) | 5.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

The high XLogP3 value of 5.7 indicates that this compound is highly lipophilic. This property suggests a tendency to partition into fatty tissues and bioaccumulate in organisms. Its structure, featuring a single polar hydroxyl group and a large, nonpolar alkyl chain, is consistent with surfactant-like properties, which is characteristic of the nonylphenol class.

Synthesis and Mechanistic Considerations

While specific, detailed protocols for the synthesis of 4-(3,6-dimethylheptan-3-yl)phenol are not widely published, its structure strongly suggests a synthesis pathway based on the Friedel-Crafts alkylation of phenol. This class of reactions is a cornerstone of organic chemistry for attaching alkyl substituents to aromatic rings.

General Synthetic Workflow

The reaction involves treating phenol with an appropriate alkylating agent, such as a branched nonene or nonanol, in the presence of an acid catalyst. The causality behind this choice is the catalyst's ability to generate a carbocation electrophile from the alkylating agent, which then attacks the electron-rich phenol ring.

Caption: General workflow for the synthesis of branched nonylphenols.

Mechanistic Insights

The alkylation of phenol is predominantly an electrophilic aromatic substitution. The hydroxyl group is an activating, ortho, para-directing group. Steric hindrance from the bulky tertiary alkyl carbocation favors substitution at the less hindered para position, leading to the 4-substituted product as the major isomer. However, the formation of ortho isomers and other side products is common, necessitating robust purification steps to isolate the desired compound. The choice of a solid acid catalyst like a zeolite can improve selectivity for the para isomer.

Toxicological Profile and Safety

From a research and development perspective, a thorough understanding of a compound's toxicological profile is non-negotiable. 4-(3,6-dimethylheptan-3-yl)phenol is associated with significant health and environmental hazards.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (H302): Harmful if swallowed.

-

Skin Corrosion/Irritation (H314): Causes severe skin burns and eye damage.

-

Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.

-

Hazardous to the Aquatic Environment, Acute (H400): Very toxic to aquatic life.

-

Hazardous to the Aquatic Environment, Chronic (H410): Very toxic to aquatic life with long-lasting effects.

Self-Validating Protocol for Handling: Given the severe hazard profile, all handling must occur within a certified chemical fume hood. Personnel must be equipped with appropriate personal protective equipment (PPE), including:

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Chemical splash goggles and a face shield.

-

Body Protection: A lab coat, with consideration for a chemical-resistant apron.

All waste containing this compound must be disposed of as hazardous chemical waste, following institutional and regulatory guidelines to prevent environmental release.

Relevance in Research and Drug Development

The primary relevance of 4-(3,6-dimethylheptan-3-yl)phenol stems from its classification as a nonylphenol . Nonylphenols are a well-documented class of endocrine-disrupting compounds (EDCs).[3]

Endocrine Disruption

As an EDC, this compound can interfere with the body's endocrine (hormone) system. Its phenolic structure allows it to mimic natural hormones, such as estrogen, potentially leading to adverse developmental, reproductive, neurological, and immune effects. For drug development professionals, this is a critical consideration. The potential for a drug candidate or an excipient to have off-target endocrine-disrupting activity is a major safety concern that must be evaluated during preclinical toxicology studies.

Analytical Standard

Due to concerns over their environmental prevalence and health effects, branched nonylphenols are frequently monitored in environmental samples (water, soil) and in consumer products.[5] As such, pure 4-(3,6-dimethylheptan-3-yl)phenol serves as a crucial analytical standard for chromatographic methods (GC-MS, LC-MS) to accurately quantify its presence in complex matrices.[5] This ensures the reliability and reproducibility of environmental and safety testing data.

References

-

PubChem. (n.d.). 4-(1-Ethyl-1,3-dimethylpentyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(1-ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]

-

Endocrine Disruptor List. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical properties of the alkylphenol 4-(1-Ethyl-1,4-dimethylpentyl)phenol. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available computed data, general characteristics of alkylphenols, and detailed, field-proven experimental protocols for its full characterization. The content is structured to provide both foundational knowledge and practical methodologies for researchers working with this and similar molecules.

Compound Identification and Structure

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a member of the alkylphenol family, characterized by a phenol ring substituted with a branched nonyl group.[1] Understanding its precise structure is fundamental to interpreting its physical behavior and chemical reactivity.

-

IUPAC Name: 4-(3,6-dimethylheptan-3-yl)phenol[2]

-

Molecular Formula: C₁₅H₂₄O[3]

-

Molecular Weight: 220.35 g/mol [3]

-

CAS Number: 142731-63-3[2]

-

Synonyms: 4-Nonylphenol 112, P-363NP, Phenol, 4-(1-ethyl-1,4-dimethylpentyl)-[2]

The structure consists of a phenolic ring, which imparts acidic properties and reactivity towards electrophilic substitution, and a bulky, hydrophobic alkyl chain that significantly influences its solubility and physical state.

Caption: General workflow for the synthesis of alkylphenols.

Purification of the crude product typically involves vacuum distillation to separate the desired para-substituted product from unreacted starting materials and ortho- and di-substituted byproducts. Column chromatography can also be employed for higher purity. [4]

Experimental Protocols for Characterization

The following protocols provide standardized methods for determining the key physical and chemical properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling-point liquids, vacuum distillation is employed to prevent decomposition at atmospheric pressure.

Methodology (Micro-scale):

-

Place a small sample (0.5-1 mL) into a micro-distillation apparatus.

-

Introduce a capillary tube (sealed at one end) into the sample, open end down.

-

Slowly heat the apparatus in a heating block or oil bath.

-

Observe the stream of bubbles escaping from the capillary tube as the liquid heats up.

-

Once a steady stream of bubbles is observed, slowly cool the apparatus.

-

The boiling point is the temperature at which the last bubble escapes and the liquid begins to enter the capillary tube.

-

If performing under vacuum, record the pressure and use a nomograph to correct the boiling point to atmospheric pressure.

Solubility Determination

Principle: The "shake-flask" method is a common technique to determine the solubility of a substance in a given solvent. [5] Methodology:

-

Prepare a series of vials containing a known volume of various solvents (e.g., water, ethanol, acetone, hexane, toluene).

-

Add a small, accurately weighed amount of 4-(1-Ethyl-1,4-dimethylpentyl)phenol to each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for any undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.

-

The solubility is expressed as mass per unit volume (e.g., mg/L or g/100 mL).

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Expected Chemical Shifts:

-

Aromatic protons (Ar-H): 6.5-8.0 ppm. The protons on the phenol ring will likely appear as two doublets due to the para-substitution pattern.

-

Phenolic proton (-OH): 4-7 ppm (in CDCl₃), can be a broad singlet. Its position is concentration and solvent-dependent. To confirm this peak, a D₂O shake can be performed, which will cause the -OH peak to disappear.

-

Alkyl protons (-CH₃, -CH₂, -CH): 0.8-2.5 ppm. The complex, branched structure of the alkyl chain will result in a series of overlapping multiplets in this region.

-

-

Causality: The choice of solvent is critical; for observing coupling to the -OH proton, a non-exchanging solvent like DMSO-d₆ should be used. [6]

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent.

-

Expected Chemical Shifts:

-

Aromatic carbons: 110-160 ppm. The carbon attached to the hydroxyl group will be the most downfield.

-

Alkyl carbons: 10-40 ppm.

-

Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology:

-

Acquire a background spectrum of the empty sample compartment.

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Acquire the sample spectrum.

-

The resulting spectrum will show absorbance as a function of wavenumber.

Expected Absorptions:

-

O-H stretch (phenolic): A strong, broad absorption in the region of 3200-3600 cm⁻¹. [6]* C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1500-1600 cm⁻¹ region. [6]* C-O stretch (phenolic): A strong absorption around 1200-1260 cm⁻¹.

-

C-H bend (para-disubstituted aromatic): A characteristic absorption in the 800-850 cm⁻¹ region.

Caption: Interpreting key regions of an IR spectrum for a phenol.

Principle: MS provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology (Electron Ionization - EI):

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z).

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 220, corresponding to the molecular weight of the compound.

-

Benzylic Cleavage: A prominent fragmentation pathway for alkylphenols is the cleavage of the C-C bond beta to the aromatic ring. This would result in a fragment ion at m/z = 107 (HOC₆H₄CH₂⁺) and other characteristic fragments from the alkyl chain.

Safety and Handling

4-(1-Ethyl-1,4-dimethylpentyl)phenol is classified with several hazards. [2]

-

Harmful if swallowed (H302) [2]* Causes severe skin burns and eye damage (H314) [2]* Suspected of damaging fertility or the unborn child (H361) [2]* Very toxic to aquatic life with long-lasting effects (H410) [2] Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Environmental Considerations

As an alkylphenol, this compound is expected to be persistent in the environment and has a high potential for bioaccumulation due to its low water solubility. [7]It is classified as very toxic to aquatic life, and care must be taken to prevent its release into the environment. [2]

Conclusion

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a complex alkylphenol with properties that make it of interest to researchers in various fields. While specific experimental data is sparse, this guide provides a robust framework for its characterization based on computed data, established principles of chemical reactivity, and detailed analytical protocols. By following the methodologies outlined herein, researchers can confidently determine the physical and chemical properties of this compound, enabling its effective and safe use in further studies.

References

-

PubChem. (n.d.). 4-Ethylphenol. Retrieved from [Link]

-

LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link]

- Schmitz-Afonso, I., Loyo-Rosales, J. E., Aviles, M. P., Rattner, B. A., & Rice, C. P. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy.

-

GSRS. (n.d.). 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Ethyl-1,3-dimethylpentyl)phenol. Retrieved from [Link]

-

Shimadzu. (n.d.). LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP). Retrieved from [Link]

-

P2 InfoHouse. (n.d.). Environmental Fate and Safety of Nonylphenol Ethoxylates. Retrieved from [Link]

- American Chemical Society. (1994). Reinvestigation of alkylphenol mixtures by 1H NMR spectroscopy. Energy & Fuels, 8(2), 494–497.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Retrieved from [Link]

-

Minnesota Department of Health. (2023, November). p-Nonylphenol Toxicological Summary. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Analysis of alkylphenols and bisphenols in soils using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

GOV.UK. (n.d.). Prioritisation of Alkylphenols for Environmental Risk Assessment. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Semantic Scholar. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]

- Google Patents. (n.d.). EP0320936A2 - Process for the preparation of para-ethylphenol.

-

ASTM Digital Library. (n.d.). The Environmental Fate and Safety of Nonylphenol Ethoxylates. Retrieved from [Link]

-

PubMed. (2018, September 1). Endocrine-disrupting metabolites of alkylphenol ethoxylates - A critical review of analytical methods, environmental occurrences, toxicity, and regulation. Retrieved from [Link]

-

VELP Scientifica. (n.d.). Phenols Determination in Drinking Water and Industrial Wastes. Retrieved from [Link]

-

PubMed. (2015, October 23). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Phenol. Retrieved from [Link]

-

ICSC. (n.d.). ICSC 0309 - 4-NONYLPHENOL (BRANCHED). Retrieved from [Link]

-

Danish Environmental Protection Agency. (2016, April 11). (PDF) Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review. Retrieved from [Link]

-

CTL GmbH Bielefeld. (n.d.). Test Alkylphenols And Alkylphenol Ethoxylates. Retrieved from [Link]

-

ACS Publications. (n.d.). Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(1-ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link]

-

Applied Ecology and Environmental Research. (n.d.). NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. Retrieved from [Link]

-

NICNAS. (2016, July 1). Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2023, October 9). Determination of Alkylphenols and Alkylphenol Ethoxylates in Some of the Textile Wastewater Samples in Dhaka Division, Bangladesh. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Phenyl-1,2-butadiene. Retrieved from [Link]

- Google Patents. (n.d.). US4914246A - Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates.

Sources

- 1. Alkylphenol - Wikipedia [en.wikipedia.org]

- 2. 4-(1-Ethyl-1,4-dimethylpentyl)phenol | C15H24O | CID 11321982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

An In-depth Technical Guide to 4-(1-Ethyl-1,4-dimethylpentyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a specific isomer of 4-nonylphenol. As a member of the broader class of alkylphenols, this compound has garnered significant scientific interest due to its prevalence as an environmental contaminant and its action as an endocrine-disrupting chemical. This document is intended to serve as a detailed resource for professionals in research, drug development, and environmental science, offering insights into its chemical properties, synthesis, analytical determination, and biological activity. The information presented herein is synthesized from peer-reviewed literature and chemical databases to ensure scientific integrity and provide a foundation for further investigation and risk assessment.

Chemical Identity and Physicochemical Properties

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a branched-chain alkylphenol. The systematic IUPAC name for this compound is 4-(3,6-dimethylheptan-3-yl)phenol[1]. It is one of many isomers of 4-nonylphenol, which are produced commercially as complex mixtures[2].

Molecular Formula and Weight

The chemical formula for 4-(1-Ethyl-1,4-dimethylpentyl)phenol is C₁₅H₂₄O [1]. Its molecular weight is 220.35 g/mol [1].

Structure

The chemical structure consists of a phenol ring substituted at the para position (position 4) with a branched nine-carbon alkyl group.

Caption: 2D representation of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It is important to note that some of these values are computed due to the limited availability of experimental data for this specific isomer.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | PubChem[1] |

| Molecular Weight | 220.35 g/mol | PubChem[1] |

| CAS Number | 142731-63-3 | PubChem[1] |

| Appearance | Colorless liquid | Sigma-Aldrich MSDS (for a similar isomer)[3] |

| XLogP3-AA (Computed) | 5.7 | PubChem[1] |

| Boiling Point (Computed) | 648.58 K | Cheméo[4] |

| Melting Point (Computed) | 351.95 K | Cheméo[4] |

| Water Solubility (log10WS, Computed) | -4.23 mol/L | Crippen (cited in Cheméo)[4] |

| pKa (Computed) | 10.3 (Acidic) | PubChem |

Synonyms: This compound is also known by several other names and identifiers, including:

-

4-(3,6-dimethylheptan-3-yl)phenol

-

4-Nonylphenol 112

-

P-363NP[1]

Synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

The synthesis of specific branched 4-alkylphenols like 4-(1-Ethyl-1,4-dimethylpentyl)phenol is typically achieved through the Friedel-Crafts alkylation of phenol[5][6]. This electrophilic aromatic substitution reaction involves the reaction of phenol with an appropriate alkylating agent, such as an alkene or an alkyl halide, in the presence of a Lewis acid catalyst[5].

A plausible synthetic route for this specific isomer would involve the reaction of phenol with a branched nonene isomer or a corresponding alkyl halide in the presence of a catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst. A study by Uchiyama et al. (2008) reports the synthesis of eight different branched 4-nonylphenol isomers, including 4-(1-ethyl-1,4-dimethylpentyl)phenol, starting from either 4-benzyloxyacetophenone or phenol, confirming the feasibility of targeted synthesis for research purposes[7].

Caption: Generalized workflow for the synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Spectroscopic and Analytical Characterization

The identification and quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, particularly in complex environmental or biological matrices, rely on advanced analytical techniques. Due to the vast number of possible isomers of 4-nonylphenol, isomer-specific analysis is challenging but crucial for accurate risk assessment[2].

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for the analysis of 4-nonylphenol isomers[8]. In selected ion monitoring (SIM) mode, specific fragment ions of the analyte can be monitored to enhance selectivity and sensitivity[9]. For complex mixtures, tandem mass spectrometry (GC-MS/MS) provides even greater specificity by monitoring specific fragmentation transitions[2]. The fragmentation patterns in the mass spectrum are key to distinguishing between different isomers[2].

While a publicly available, verified mass spectrum for this specific isomer is not readily accessible, the fragmentation of branched nonylphenols typically involves cleavage of the alkyl side chain, leading to characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of synthesized nonylphenol isomers[7][10]. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms in the molecule, allowing for the definitive identification of a specific isomer. A study on the interaction of 4-nonylphenol with dissolved organic matter utilized ¹H NMR to investigate the π–π interactions between the aromatic rings[11].

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy can be used to identify the functional groups present in the molecule. For 4-(1-Ethyl-1,4-dimethylpentyl)phenol, the IR spectrum would be expected to show a characteristic broad absorption band for the phenolic hydroxyl (-OH) group, as well as absorptions corresponding to C-H bonds in the alkyl chain and C=C bonds in the aromatic ring[11].

Experimental Protocols

Protocol 1: Isomer-Specific Analysis by GC-MS

This protocol provides a general framework for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in a sample matrix. Optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction & Solid-Phase Extraction Clean-up)

-

For aqueous samples, acidify to a pH of approximately 2 with a suitable acid.

-

Extract the sample with a non-polar solvent such as hexane or dichloromethane.

-

For complex matrices like tissue or food, an initial extraction with a polar solvent like acetonitrile may be necessary, followed by a hexane partitioning step to remove lipids[9].

-

Concentrate the extract and perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica) to remove interfering substances[9].

-

Elute the analyte from the SPE cartridge with an appropriate solvent mixture.

-

Evaporate the eluate to a small volume and reconstitute in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for separating nonylphenol isomers (e.g., a non-polar or semi-polar column like a (5%-phenyl)-methylpolysiloxane column)[8].

-

Injector: Operate in splitless mode to maximize sensitivity[8].

-

Oven Temperature Program: An optimized temperature program is crucial for isomer separation. A typical program might start at a low temperature (e.g., 80°C), ramp up to an intermediate temperature, and then ramp up at a slower rate to a final temperature (e.g., 240°C)[8].

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for MS/MS, targeting characteristic ions of the analyte and an internal standard[8][9].

Caption: Workflow for the GC-MS analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Biological Activity and Toxicology

4-(1-Ethyl-1,4-dimethylpentyl)phenol is classified as a potential endocrine-disrupting compound[1]. The endocrine-disrupting effects of nonylphenols are primarily attributed to their ability to mimic the natural hormone 17β-estradiol and interact with estrogen receptors[12].

Endocrine Disruption

The estrogenic activity of nonylphenol isomers varies significantly depending on the structure of the alkyl chain[7][12][13]. Studies have shown that the degree of branching of the nonyl group influences the binding affinity to the estrogen receptor and, consequently, the estrogenic potency[13]. It is crucial to assess the activity of individual isomers rather than relying on data from technical mixtures, as the composition can vary[12]. A study by Uchiyama et al. (2008) synthesized and tested the estrogenic activity of eight specific nonylphenol isomers, including 4-(1-ethyl-1,4-dimethylpentyl)phenol, using a recombinant yeast screen system, demonstrating differing activities among the isomers[7].

Hazard Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(1-Ethyl-1,4-dimethylpentyl)phenol is associated with the following hazards:

-

H302: Harmful if swallowed[1].

-

H314: Causes severe skin burns and eye damage[1].

-

H361: Suspected of damaging fertility or the unborn child[1].

-

H410: Very toxic to aquatic life with long lasting effects[1].

These classifications underscore the need for careful handling and disposal of this compound to mitigate risks to human health and the environment.

Applications and Environmental Significance

Branched 4-nonylphenols are primarily used as intermediates in the production of nonylphenol ethoxylates, which are non-ionic surfactants used in a wide range of industrial and consumer products, including detergents, emulsifiers, and dispersing agents. They are also used in the production of phenolic resins and as antioxidants in plastics and rubber.

The widespread use of nonylphenol ethoxylates leads to the environmental release of their degradation products, including 4-nonylphenols. Due to their persistence, bioaccumulative potential, and toxicity to aquatic organisms, their presence in the environment is a significant concern[2].

Conclusion

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a scientifically significant compound, not only as a component of widely used industrial chemicals but also as a potent endocrine disruptor. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for researchers working in environmental science, toxicology, and drug development. The methodologies outlined in this guide provide a foundation for the accurate identification and quantification of this specific isomer, which is critical for assessing its environmental fate and potential health risks. Further research into the specific mechanisms of action and the development of remediation strategies for this and other nonylphenol isomers are of paramount importance.

References

-

Guenther, K., Heinke, V., Thiele, B., Kleist, E., Prast, H., & Raecker, T. (2002). Endocrine-disrupting nonylphenols are ubiquitous in food. Environmental Science & Technology, 36(8), 1676-1680). [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11321982, 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link].

-

Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60-S65). [Link]

-

National Institute of Standards and Technology (n.d.). 4-Nonylphenol. In NIST Chemistry WebBook. Retrieved from [Link].

-

Preuss, R., Angerer, J., & Drexler, H. (2006). Nonylphenol isomers differ in estrogenic activity. Environmental Science & Technology, 40(16), 5147-5151). [Link]

-

Li, H., Wang, F., Li, B., Zhang, H., & Yu, G. (2017). Insight into the hetero-interactions of 4-nonylphenol with dissolved organic matter: multiple spectroscopic methods, 1H NMR study and principal component analysis. Scientific Reports, 7(1), 1253). [Link]

-

Kim, D. S., Lee, S. M., & Kim, M. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 269). [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71413770, 4-(1-Ethyl-1,2-dimethylpentyl)phenol. Retrieved from [Link].

-

Mettler-Toledo International Inc. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link].

-

LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts. Retrieved from [Link].

-

Sakakibara, H., et al. (2009). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. Journal of Environmental Monitoring, 11(2), 384-392). [Link]

-

Deutsche Forschungsgemeinschaft. (2018). Determination of 4-tert-octylphenol and p-nonylphenol in urine by LC-MS. The MAK-Collection for Occupational Health and Safety. [Link]

-

Laws, S. C., et al. (2000). Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. Toxicological Sciences, 54(1), 154-167). [Link]

-

Shimadzu Corporation. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1-ethyl-3,4-dimethylpentyl). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53412055, 4-(1-Ethyl-1,3-dimethylpentyl)phenol. Retrieved from [Link].

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link].

-

Professor Dave Explains. (2015, January 4). Friedel-Crafts Alkylation [Video]. YouTube. [Link]

-

Tsuda, T., et al. (2000). Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 746(2), 305-309). [Link]

-

U.S. Environmental Protection Agency & National Institutes of Health. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link].

-

Rutishauser, B. V., et al. (2004). Nonylphenol Isomers Differ in Estrogenic Activity. Environmental Science & Technology, 38(23), 6564-6570). [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link].

-

Galiè, M., et al. (2013). Chlorinated isomers of nonylphenol differ in estrogenic and androgenic activity. Journal of Environmental Science and Health, Part A, 48(1), 74-83). [Link]

Sources

- 1. 4-(1-Ethyl-1,4-dimethylpentyl)phenol | C15H24O | CID 11321982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(1-Ethyl-1,3-dimethylpentyl)phenol | C15H24O | CID 53412055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 4-(1-ethyl-3,4-dimethylpentyl) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insight into the hetero-interactions of 4-nonylphenol with dissolved organic matter: multiple spectroscopic methods, 1H NMR study and principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

solubility of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in different solvents

An In-Depth Technical Guide to the Solubility of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a significant isomer of nonylphenol. The document synthesizes available physicochemical data, explores the theoretical principles governing its solubility in various solvent classes, and offers a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended to be a critical resource for scientists and researchers engaged in work that requires a thorough understanding of the solubility profile of this compound, particularly in the fields of environmental science, toxicology, and drug development.

Introduction: Understanding 4-(1-Ethyl-1,4-dimethylpentyl)phenol

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a member of the broader family of nonylphenols, which are alkylphenols widely used in industrial applications.[1] These compounds serve as precursors in the manufacturing of antioxidants, lubricating oil additives, and non-ionic surfactants such as nonylphenol ethoxylates, which are key components in detergents, paints, and plastics.[1] The specific isomeric structure of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, with its branched nine-carbon alkyl chain attached to a phenol ring, dictates its physicochemical properties and, consequently, its behavior in different solvent environments.[2][3] A thorough understanding of its solubility is paramount for assessing its environmental fate, bioavailability, and for the formulation of products in which it is a component.

The molecular structure is characterized by a hydrophilic phenolic hydroxyl group and a large, hydrophobic branched alkyl chain. This amphiphilic nature is the primary determinant of its solubility, rendering it poorly soluble in aqueous media and more soluble in organic solvents.[1][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [2][5] |

| Molecular Weight | 220.35 g/mol | [2][5] |

| logP (Octanol-Water Partition Coefficient) | ~5.7 (Computed) | [2] |

| Water Solubility (Computed) | log₁₀WS = -4.23 (mol/L) | [6] |

The high computed logP value indicates a strong preference for nonpolar environments over aqueous ones, classifying it as a hydrophobic compound.[2] This is further substantiated by the very low computed water solubility. For context, the experimentally determined water solubility of a general 4-nonylphenol mixture is approximately 7 mg/L at 25 °C.

Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is the cornerstone for understanding the solubility of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. The large, nonpolar alkyl tail dominates its solubility characteristics.

Aqueous Solubility

As predicted by its high logP and computed water solubility, 4-(1-Ethyl-1,4-dimethylpentyl)phenol is expected to be very poorly soluble in water. The polar phenolic hydroxyl group can engage in hydrogen bonding with water, but this is sterically hindered and energetically outweighed by the hydrophobic nature of the extensive alkyl chain.

Solubility in Polar Aprotic Solvents (e.g., Acetone, Acetonitrile)

Polar aprotic solvents, such as acetone and acetonitrile, are anticipated to be effective at dissolving 4-(1-Ethyl-1,4-dimethylpentyl)phenol. While they possess a dipole moment, they do not have acidic protons. The primary intermolecular interactions would be dipole-dipole and London dispersion forces, which are sufficient to overcome the solute-solute interactions.

Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol)

Short-chain alcohols like methanol and ethanol are expected to be good solvents for this compound.[1] This is due to their dual nature; they have a polar hydroxyl group capable of hydrogen bonding with the phenolic head of the solute, and a nonpolar alkyl chain that can interact favorably with the solute's alkyl tail via van der Waals forces. A solution of a related isomer in methanol at a concentration of 100 µg/mL is commercially available, indicating its solubility in this solvent.[7]

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene, Benzene, Carbon Tetrachloride)

Nonpolar solvents are predicted to be excellent solvents for 4-(1-Ethyl-1,4-dimethylpentyl)phenol. The dominant intermolecular forces in these systems are London dispersion forces. The large, branched alkyl chain of the solute can interact extensively with the hydrocarbon chains of hexane or the aromatic rings of toluene and benzene. General nonylphenol isomers are known to be soluble in benzene, carbon tetrachloride, and heptane.[4] Studies involving phenolic compounds often utilize hexane as a solvent, further suggesting good solubility.[8][9]

Experimental Determination of Solubility: A Validated Protocol

For compounds with low aqueous solubility, the Shake-Flask Method (OECD Guideline 105) is the gold standard for determining equilibrium solubility.[10][11][12] This method is reliable and provides a direct measure of a compound's solubility at a given temperature.

Principle of the Shake-Flask Method

An excess amount of the solid or liquid test substance is added to a known volume of the chosen solvent. The mixture is then agitated in a constant temperature bath for a prolonged period to allow for the establishment of thermodynamic equilibrium between the dissolved and undissolved phases. Subsequently, the undissolved portion is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Step-by-Step Experimental Protocol

-

Preparation of the Test System:

-

Add an excess amount of 4-(1-Ethyl-1,4-dimethylpentyl)phenol to a series of flasks containing the desired solvent (e.g., water, methanol, hexane). The excess should be sufficient to ensure a saturated solution with undissolved solute present at the end of the equilibration period.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed for a sufficient duration to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured concentration does not change over time).

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle.

-

To ensure complete separation of the undissolved material, centrifuge the samples at the same constant temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Quantify the concentration of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility as mass per volume (e.g., g/L or mg/L) or in molar units (mol/L).

-

Report the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1-ethyl-3,4-dimethylpentyl). Retrieved from [Link].

-

PubChem. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. National Center for Biotechnology Information. Retrieved from [Link].

-

PubChem. (n.d.). 4-Nonylphenol. National Center for Biotechnology Information. Retrieved from [Link].

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link].

- OECD. (1995).

-

Eawag. (2007). 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Pathway Map. Eawag-BBD. Retrieved from [Link].

-

ResearchGate. (2025). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. Retrieved from [Link].

-

Taylor & Francis Online. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Retrieved from [Link].

-

GSRS. (n.d.). 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL. Retrieved from [Link].

-

PubMed. (n.d.). Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems. Retrieved from [Link].

-

ResearchGate. (2025). Synthesis of branched para-nonylphenol isomers: Occurrence and quantification in two commercial mixtures. Retrieved from [Link].

-

Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link].

-

Regulations.gov. (2014). Water Solubility (Flask Method). Retrieved from [Link].

-

RIVM. (n.d.). NANoREG. Retrieved from [Link].

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. 4-(1-Ethyl-1,4-dimethylpentyl)phenol | C15H24O | CID 11321982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Degradation Pathway [eawag-bbd.ethz.ch]

- 4. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Phenol, 4-(1-ethyl-3,4-dimethylpentyl) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. isotope.com [isotope.com]

- 8. Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. rivm.nl [rivm.nl]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 4-(1-Ethyl-1,4-dimethylpentyl)phenol: An Isomer of Concern in the Nonylphenol Complex

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing Complexity in Endocrine Disruption

The ubiquitous nature of nonylphenols (NPs) in our environment, stemming from their widespread use in surfactants and industrial chemicals, presents a significant analytical and toxicological challenge. These compounds, classified as endocrine disruptors, are not single entities but rather a complex mixture of over 100 isomers. The subtle variations in the branching of their nine-carbon alkyl chain can dramatically alter their biological activity and environmental fate. This guide focuses on a specific, highly branched isomer: 4-(1-Ethyl-1,4-dimethylpentyl)phenol . Understanding the unique characteristics of this isomer is paramount for accurate risk assessment and the development of effective mitigation strategies. As we delve into the synthesis, analysis, and biological impact of this compound, we will uncover the critical importance of isomer-specific investigations in the broader field of environmental toxicology and drug development.

The Isomeric Landscape of Nonylphenols: A Primer

Nonylphenols are produced industrially through the acid-catalyzed Friedel-Crafts alkylation of phenol with a mixture of nonenes (propylene trimer).[1] This process inherently leads to a complex cocktail of isomers, with the nonyl group attached at various positions on the phenol ring, most commonly the para-position.[2] The alkyl chain itself can be linear or, more frequently, highly branched. This structural diversity is the crux of the nonylphenol problem; different isomers exhibit varying degrees of estrogenicity, biodegradability, and toxicity.[3][4]

The subject of this guide, 4-(1-Ethyl-1,4-dimethylpentyl)phenol, is one such highly branched isomer found in technical nonylphenol mixtures. Its intricate structure underscores the necessity of moving beyond the analysis of "total nonylphenols" and toward isomer-specific quantification to truly understand the environmental and health implications.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |

| IUPAC Name | 4-(3,6-dimethylheptan-3-yl)phenol | [3] |

| CAS Number | 142731-63-3 | [5] |

| Molecular Formula | C₁₅H₂₄O | [6] |

| Molecular Weight | 220.35 g/mol | [6] |

| Appearance | Colorless liquid (predicted) | [7] |

Synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol: A Protocol for Isomer-Specific Research

To conduct meaningful toxicological and environmental studies, a pure, well-characterized source of 4-(1-Ethyl-1,4-dimethylpentyl)phenol is essential. The following protocol is based on the synthetic strategies for branched nonylphenol isomers, providing a reproducible method for laboratory-scale synthesis.[8] The synthesis involves two key stages: the preparation of the specific tertiary alcohol precursor, followed by its Friedel-Crafts alkylation with a protected phenol.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Part I: Synthesis of 3,6-Dimethyl-3-heptanol

Rationale: The Grignard reaction is a robust method for forming carbon-carbon bonds. Here, we utilize the nucleophilic addition of an ethyl Grignard reagent to isovaleraldehyde to construct the specific carbon skeleton of the nonyl side chain.

Step-by-Step Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add ethyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude alcohol by vacuum distillation to obtain pure 3,6-dimethyl-3-heptanol.

Part II: Friedel-Crafts Alkylation

Rationale: The Friedel-Crafts alkylation is the cornerstone of nonylphenol synthesis. Using a Lewis acid catalyst, the precursor alcohol is converted to a carbocation which then undergoes electrophilic aromatic substitution with phenol. The para-product is favored due to steric hindrance from the hydroxyl group.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve phenol (1.5 eq) in a suitable solvent such as dichloromethane.

-

Alkylation: Add 3,6-dimethyl-3-heptanol (1.0 eq) to the solution. Cool the mixture to 0 °C and slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (1.2 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by pouring it into ice-water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Analytical Methodologies for Isomer-Specific Quantification

The complex nature of technical nonylphenol mixtures necessitates high-resolution analytical techniques for the separation and quantification of individual isomers. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose.

Diagram of the GC-MS Analysis Workflow

Caption: General workflow for the analysis of nonylphenol isomers by GC-MS.

Protocol for GC-MS Analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Rationale: This protocol provides a robust method for the detection and quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in environmental or biological matrices. Derivatization is often employed to improve the chromatographic behavior of the phenolic compounds.

Step-by-Step Protocol:

-

Sample Preparation:

-

Solid Samples (e.g., sediment, tissue): Perform Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).

-

Liquid Samples (e.g., water): Use solid-phase extraction (SPE) with a C18 cartridge to concentrate the analytes.

-

-

Derivatization:

-

Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

-

Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection: 1 µL, splitless mode at 250°C.

-

Oven Program: Initial temperature 80°C, ramp to 180°C at 10°C/min, then to 280°C at 5°C/min, hold for 10 minutes.[9]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer Conditions:

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Characteristic Ions: Monitor for the molecular ion and key fragment ions of the TMS-derivatized 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

-

Use an internal standard (e.g., a deuterated analog) to correct for matrix effects and variations in sample preparation.

-

Toxicological Profile and Endocrine Disrupting Activity

While comprehensive toxicological data for 4-(1-Ethyl-1,4-dimethylpentyl)phenol is limited, the GHS hazard classifications for the closely related isomer, 4-(1-Ethyl-1,3-dimethylpentyl)phenol, provide a strong indication of its potential hazards.[7]

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H361 | Suspected of damaging fertility or the unborn child |

| H410 | Very toxic to aquatic life with long lasting effects |

The most significant concern with nonylphenols is their ability to act as xenoestrogens, mimicking the natural hormone 17β-estradiol and disrupting the endocrine system.[2] The estrogenic activity of nonylphenol isomers is highly dependent on the structure of the alkyl chain, with more branched isomers often exhibiting greater potency.[8]

Assessing Estrogenic Activity: The Yeast Estrogen Screen (YES) Assay

Rationale: The YES assay is a widely used in vitro method to screen for estrogenic activity. It utilizes genetically modified yeast cells that contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to a colorimetric or fluorometric signal that can be quantified.[3]

Diagram of the YES Assay Principle

Caption: Principle of the Yeast Estrogen Screen (YES) assay.

Step-by-Step Protocol:

-

Yeast Culture: Culture the recombinant Saccharomyces cerevisiae strain in a suitable growth medium until it reaches the logarithmic growth phase.

-

Assay Plate Preparation:

-

In a 96-well microplate, add serial dilutions of the test compound (4-(1-Ethyl-1,4-dimethylpentyl)phenol), a positive control (17β-estradiol), and a negative control (vehicle solvent).

-

Add the yeast culture to each well.

-

-

Incubation: Incubate the plate at 30°C for 48-72 hours.

-

Lysis and Substrate Addition:

-

Lyse the yeast cells to release the β-galactosidase.

-

Add the chromogenic substrate, such as chlorophenol red-β-D-galactopyranoside (CPRG).

-

-

Signal Measurement: Incubate the plate at 37°C and measure the absorbance at 570 nm at regular intervals.

-

Data Analysis:

-

Construct a dose-response curve for the test compound and the positive control.

-

Calculate the EC₅₀ value (the concentration that elicits 50% of the maximum response) for 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

-

Determine the Relative Potency (RP) compared to 17β-estradiol.

-

Studies have shown that the estrogenic activity of branched nonylphenol isomers can vary significantly. For instance, one study found that the isomer 4-(1,1-dimethyl-2-ethylpentyl)phenol (NP-I) exhibited three times greater estrogenic activity than a commercial nonylphenol mixture in a recombinant yeast screen system.[8] Determining the specific EC₅₀ value for 4-(1-Ethyl-1,4-dimethylpentyl)phenol is crucial for its risk characterization.

Concluding Remarks and Future Directions

This guide has provided a comprehensive overview of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a significant isomer within the complex nonylphenol family. We have detailed its synthesis, analytical quantification, and the assessment of its endocrine-disrupting potential. The key takeaway for researchers, scientists, and drug development professionals is the imperative of isomer-specific analysis. Treating nonylphenols as a single entity can lead to a significant underestimation or mischaracterization of their environmental and health risks.

Future research should focus on:

-

Elucidating the toxicological profiles of a wider range of individual nonylphenol isomers.

-

Investigating the synergistic and antagonistic effects of isomer mixtures.

-

Developing more efficient and cost-effective analytical methods for routine isomer-specific monitoring.

-

Exploring the potential for nonylphenol isomers to interact with other nuclear receptors beyond the estrogen receptor.

By continuing to dissect the complexity of the nonylphenol issue at the isomeric level, we can develop a more nuanced and accurate understanding of these pervasive environmental contaminants and their impact on biological systems.

References

-

Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60-S65. [Link]

-

Nonylphenol. (2023). In Wikipedia. [Link]

-

4-(1-Ethyl-1,4-dimethylpentyl)phenol. PubChem. [Link]

-

4-(1-Ethyl-1,3-dimethylpentyl)phenol. PubChem. [Link]

-

Bistan, M., Podgorelec, M., Marinšek Logar, R., & Tišler, T. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology, 50(4), 427–433. [Link]

-

Preuss, T. G., von der Trenck, K. T., & Schirmer, K. (2009). Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay. Toxicology in Vitro, 23(7), 1353-1358. [Link]

-

4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Pathway Map. Eawag Biocatalysis/Biodegradation Database. [Link]

-

Guenther, K., Heinke, V., Thiele, B., Kleist, E., Prast, H., & Raecker, T. (2002). Endocrine disrupting nonylphenols in the environment: a tale of two isomers. Environmental Science & Technology, 36(8), 1676-1680. [Link]

-

4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL. Global Substance Registration System. [Link]

-

Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass spectral characterization of p-nonylphenol isomers using high-resolution capillary GC-MS. Journal of Chromatographic Science, 35(1), 19-30. [Link]

-

4-Ethylphenol. (2023). In Wikipedia. [Link]

- Process for the preparation of para-ethylphenol. (1989).

- Process for the preparation of p-ethylphenol. (1990).

- Phenol alkylation process. (1998).

-

Kim, H. S., Shin, J. H., Moon, H. J., Kang, I. H., Kim, T. S., Kim, I. Y., ... & Han, S. Y. (2002). Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay. Reproductive Toxicology, 16(4), 391-399. [Link]

-

Park, J. E., Lee, H. J., & Lee, K. S. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(1), 209. [Link]

-

Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

-

EPA/NIH Mass Spectral Data Base. (1978). GovInfo. [Link]

-

1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). ResearchGate. [Link]

-

4-(1-Ethyl-1,4-dimethylpentyl)phenol. Global Substance Registration System. [Link]

-

Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

-

Kang, J. S., Choi, J. S., Kim, W. K., Lee, Y. J., & Park, J. W. (2014). Estrogenic potency of bisphenol S, polyethersulfone and their metabolites generated by the rat liver S9 fractions on a MVLN cell using a luciferase reporter gene assay. Reproductive Biology and Endocrinology, 12, 102. [Link]

-

Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement. (2021). Australian Government Department of Health and Aged Care. [Link]

-

Wang, Y., Zhang, Y., & Li, J. (2023). Isomer-specific analysis of nonylphenol and their transformation products in environment: A review. Science of The Total Environment, 898, 165982. [Link]

-

Safety Data Sheet: 4-Ethylphenol. (2019). Chemos GmbH & Co.KG. [Link]

-

Yoshihara, S., Mizutare, T., Suzuki, A., & Ohta, S. (2004). Potent estrogenic metabolites of bisphenol A and bisphenol B formed by rat liver S9 fraction: their structures and estrogenic potency. Toxicological Sciences, 78(1), 50-59. [Link]

-

T-S, K., Carlson, K. E., & Katzenellenbogen, J. A. (2003). Estrogen to antiestrogen with a single methylene group resulting in an unusual steroidal selective estrogen receptor modulator. Journal of Medicinal Chemistry, 46(18), 3845-3855. [Link]

-

Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60-5. [Link]

-

RIFM fragrance ingredient safety assessment, p- ethylphenol, CAS Registry Number 123-07-9. (2021). Food and Chemical Toxicology, 149, 111985. [Link]

-

Provide a reasonable synthetic strategy for the synthesis of 6-methyl-3-heptanol from... Homework.Study.com. [Link]

-

Gützkow, K. B., Halse, A. K., & Vik, A. (2004). Nonylphenol isomers differ in estrogenic activity. Toxicology and Applied Pharmacology, 201(1), 1-9. [Link]

-

Phenol, 4-ethyl-. NIST WebBook. [Link]

-

Supporting information for. The Royal Society of Chemistry. [Link]

-

Isomer-specific analysis of two technical nonylphenol mixtures from ( a... ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0320936A2 - Process for the preparation of para-ethylphenol - Google Patents [patents.google.com]

- 3. 4-(1-Ethyl-1,4-dimethylpentyl)phenol | C15H24O | CID 11321982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(1-Ethyl-1,2-dimethylpentyl)phenol | C15H24O | CID 71413770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101913994B - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 7. 4-(1-Ethyl-1,3-dimethylpentyl)phenol | C15H24O | CID 53412055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of nonylphenol isomers in a technical mixture and in water by comprehensive two-dimensional gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Endocrine Disrupting Potential of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

A Senior Application Scientist's Synthesis of Predictive Toxicology and Mechanistic Insights for Researchers and Drug Development Professionals

Introduction: Unmasking a Potential Endocrine Disruptor

4-(1-Ethyl-1,4-dimethylpentyl)phenol is an alkylphenol that, due to its structural characteristics, is a candidate for scrutiny regarding its potential to disrupt the endocrine system. While direct toxicological data for this specific isomer is limited, its classification on environmental candidate lists, such as for REACH, underscores the concern.[1] This guide provides a comprehensive technical overview of the predicted endocrine-disrupting potential of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, drawing upon established knowledge of structurally related alkylphenols like 4-nonylphenol and 4-octylphenol. We will delve into the mechanistic underpinnings of endocrine disruption by this class of compounds and detail the validated experimental protocols essential for its assessment.

The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes, including development, reproduction, and metabolism. Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with the normal functioning of this system, leading to adverse health effects.[2] Alkylphenols, a class of non-ionic surfactants and their degradation products, have been identified as significant EDCs.[3][4] Their structural similarity to natural hormones, particularly estrogens, allows them to interact with hormone receptors and other components of the endocrine signaling pathways.[5][6]

This guide will navigate the scientific rationale for suspecting 4-(1-Ethyl-1,4-dimethylpentyl)phenol as an EDC, grounded in the extensive research on its analogues. We will explore the key endocrine pathways of concern—estrogenic, androgenic, and thyroid—and the state-of-the-art methodologies for evaluating potential disruption.

I. Predicted Endocrine-Disrupting Mechanisms of Action

The endocrine-disrupting activity of alkylphenols is intrinsically linked to their chemical structure. The presence of a phenolic ring and a lipophilic alkyl chain are key features that enable interaction with hormone receptors. For 4-(1-Ethyl-1,4-dimethylpentyl)phenol, we can predict its potential interactions based on well-documented structure-activity relationships (SAR) for this class of compounds.

Estrogenic Activity: Mimicking the Body's Master Female Hormone

The most well-characterized endocrine-disrupting effect of alkylphenols is their ability to mimic the actions of 17β-estradiol, the primary female sex hormone.[5] This estrogenic activity is mediated through the binding to and activation of estrogen receptors (ERα and ERβ).[7]

Structural Rationale for Estrogenicity:

The estrogenic potential of alkylphenols is highly dependent on the structure of the alkyl group.[8][9] Key determinants include:

-

Position of the Alkyl Group: The para position (position 4) relative to the hydroxyl group on the phenol ring is associated with the highest estrogenic activity.[8][9] 4-(1-Ethyl-1,4-dimethylpentyl)phenol possesses this critical feature.

-

Branching of the Alkyl Group: Tertiary branched alkyl groups generally exhibit greater estrogenic potency than linear or secondary branched chains.[8][9] The alkyl group of the topic compound is tertiary.

-

Length of the Alkyl Chain: Optimal estrogenic activity is typically observed with alkyl chains of 6 to 8 carbons.[8] The alkyl group in 4-(1-Ethyl-1,4-dimethylpentyl)phenol has 8 carbons.

Based on these SAR principles, 4-(1-Ethyl-1,4-dimethylpentyl)phenol is predicted to possess significant estrogenic activity.

Signaling Pathway:

The binding of an estrogenic compound, such as 4-(1-Ethyl-1,4-dimethylpentyl)phenol, to the estrogen receptor initiates a cascade of molecular events that can alter gene expression and cellular function.

Caption: Predicted estrogenic signaling pathway of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Anti-Androgenic Activity: Opposing Male Hormones